molecular formula C13H17FO B8597940 1-(3-Fluorophenyl)-3-methylcyclohexan-1-ol

1-(3-Fluorophenyl)-3-methylcyclohexan-1-ol

Cat. No.: B8597940
M. Wt: 208.27 g/mol
InChI Key: SHIFZYOKVGECKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluorophenyl)-3-methylcyclohexan-1-ol is a useful research compound. Its molecular formula is C13H17FO and its molecular weight is 208.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H17FO

Molecular Weight

208.27 g/mol

IUPAC Name

1-(3-fluorophenyl)-3-methylcyclohexan-1-ol

InChI

InChI=1S/C13H17FO/c1-10-4-3-7-13(15,9-10)11-5-2-6-12(14)8-11/h2,5-6,8,10,15H,3-4,7,9H2,1H3

InChI Key

SHIFZYOKVGECKA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(C2=CC(=CC=C2)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 50.0 g (0.28 mole) of 3-bromofluorobenzene in 100 ml of diethyl ether was added dropwise with stirring to a cooled reaction vessel containing 7.0 g (0.29 mole) of freshly dried magnesium turnings. The reaction began after 10-20% of the 3-bromofluorobenzene-ether solution had been added. The remainder of the addition was done at a rate sufficient to promote gentle reflux. Upon complete addition an additional 210 ml of diethyl ether was added and the reaction mixture was heated under reflux for 1 hour. The reaction mixture was cooled to 5° C. and 32.5 g (0.29 mole) of 3-methylcyclohexanone in 100 ml of diethyl ether was added dropwise during 30 minutes. Upon complete addition the reaction mixture was stirred for 1 hour at 5° C., heated to reflux temperature for 30 minutes, then allowed to cool to ambient temperature and stand for 16 hours. The reaction mixture was slurried in 450 ml of water and made acidic with aqueous 10% hydrochloric acid. The two phases were separated and the aqueous phase was extracted with three portions of diethyl ether. The combined ether extracts and organic phase were washed with two portions of a saturated aqueous solution of sodium bicarbonate, then one portion of water. The organic layer was dried with sodium sulfate, filtered, and the filtrate concentrated under reduced pressure to give 58.0 g of 1-(3-fluorophenyl)-3-methyl-1-cyclohexanol as a solid. The compound was used without further purification.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3-bromofluorobenzene-ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
32.5 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
450 mL
Type
solvent
Reaction Step Six
Quantity
210 mL
Type
solvent
Reaction Step Seven

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